molecular formula C9H13N3O5 B2907045 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1856096-66-6

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2907045
CAS No.: 1856096-66-6
M. Wt: 243.219
InChI Key: DEVAKNOHNBOMII-UHFFFAOYSA-N
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Description

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C9H13N3O5 It features a pyrazole ring substituted with an isopropoxy group and a nitro group, connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the isopropoxy group: This step involves the alkylation of the pyrazole ring with isopropyl bromide or a similar alkylating agent.

    Formation of the propanoic acid moiety: The final step involves the reaction of the substituted pyrazole with a suitable carboxylating agent to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

    Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products

    Reduction: 3-(3-isopropoxy-4-amino-1H-pyrazol-1-yl)propanoic acid.

    Substitution: Various substituted pyrazole derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-6(2)17-9-7(12(15)16)5-11(10-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVAKNOHNBOMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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